N,N-Dimethylacetoacetamide

Description

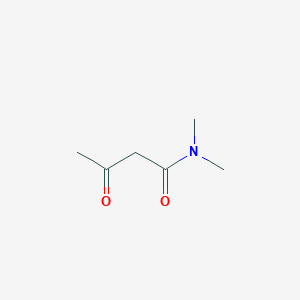

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-5(8)4-6(9)7(2)3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPEWWOUWRRQBAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8027454 | |

| Record name | N,N-Dimethylacetoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Butanamide, N,N-dimethyl-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2044-64-6 | |

| Record name | Dimethylacetoacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2044-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylacetoacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002044646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethylacetoacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanamide, N,N-dimethyl-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethylacetoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyl-3-oxobutyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYLACETOACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E2L0OAA4K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N-Dimethylacetoacetamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylacetoacetamide (DMAA), systematically named N,N-Dimethyl-3-oxobutanamide, is a versatile organic compound with significant applications across various scientific and industrial sectors.[1][2] It is recognized for its role as a co-promoter in the production of unsaturated polyester resins, particularly in formulations for coatings and adhesives.[3] Furthermore, its utility extends to being an intermediate in the synthesis of pharmaceuticals, agrochemicals such as insecticides, and dyes.[1][4] This guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental protocols.

Chemical Structure

This compound possesses a molecular formula of C₆H₁₁NO₂ and a molecular weight of approximately 129.16 g/mol .[5][6] The structure features a dimethylamino group attached to an acetoacetamide moiety.[1] Key structural characteristics include two carbonyl groups—an amide and a ketone—separated by a methylene bridge.[2]

Canonical SMILES: CC(=O)CC(=O)N(C)C[1]

InChI: InChI=1S/C6H11NO2/c1-5(8)4-6(9)7(2)3/h4H2,1-3H3[1]

Chemical and Physical Properties

This compound is typically a clear, colorless to pale yellow liquid.[1][3] It is soluble in water and other organic solvents.[1] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2044-64-6 | [1] |

| Molecular Formula | C₆H₁₁NO₂ | [1] |

| Molecular Weight | 129.16 g/mol | [5] |

| Appearance | Clear, colorless to yellow liquid | [1] |

| Boiling Point | 105 °C (lit.) | |

| Melting Point | -55 °C | [2] |

| Density | 1.067 g/mL at 25 °C | |

| Flash Point | 122 °C (251.6 °F) - closed cup | |

| Refractive Index (n20/D) | 1.447 | |

| pKa | 12.82 ± 0.46 (Predicted) | [1] |

| Solubility | Soluble in water | [1] |

| Vapor Pressure | 19.84 hPa at 25 °C |

Experimental Protocols

Synthesis of N,N-Dimethyl-3-oxobutanamide

A common method for the synthesis of this compound involves the reaction of dimethylamine with diketene acetone adduct.[4][7]

Materials:

-

Dimethylamine (2.00 M solution)

-

Diketene acetone adduct

-

Toluene

-

Ethyl acetate (EtOAc) for purification

Procedure:

-

In a reaction vessel, dissolve 5.00 ml of dimethylamine (2.00 M, 10.0 mmol, 2.0 eq.) in 15 ml of toluene.[4]

-

Over a period of 5 minutes, add 0.670 ml of diketene acetone adduct (5.00 mmol, 1.0 eq.) dropwise to the solution.[4]

-

Stir the resulting mixture at room temperature for 15 minutes.[4]

-

Following the initial stirring, heat the mixture to reflux and continue stirring for 12 hours.[4]

-

After the reaction is complete, allow the mixture to cool to room temperature.[4]

-

Remove the toluene solvent under reduced pressure (in vacuo).[4]

-

The crude product is then purified by flash chromatography (FC) using ethyl acetate as the eluent to yield N,N-dimethyl-3-oxobutanamide.[4]

Logical Workflow of Synthesis

The synthesis of this compound can be visualized as a sequential process involving the reaction of starting materials, followed by a reaction period and subsequent purification.

Caption: Synthesis workflow for this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound.

-

¹H NMR Spectrum: The proton NMR spectrum provides information about the hydrogen atoms in the molecule.[8]

-

Mass Spectrum: The mass spectrum shows the fragmentation pattern of the molecule upon ionization, confirming its molecular weight.[6]

-

IR Spectrum: The infrared spectrum reveals the presence of functional groups, such as the carbonyl groups of the amide and ketone.

For detailed spectral data and images, it is recommended to consult spectral databases such as the NIST WebBook or ChemicalBook.[6][8]

Safety and Handling

This compound is considered to have low toxicity for usual industrial or commercial handling by trained personnel.[9] However, it can be irritating to the eyes and skin.[9] When handling this chemical, it is important to use appropriate personal protective equipment, including safety goggles and gloves.[10] The compound is stable under normal conditions and should be stored in a cool, dry, and well-ventilated area.[9][10] It is incompatible with strong oxidizing agents.[9] In case of fire, use water, fog, mist, or carbon dioxide.[1] When heated to decomposition, it may emit toxic fumes of nitrogen oxides.[1]

References

- 1. Page loading... [guidechem.com]

- 2. Buy this compound (EVT-295773) | 2044-64-6 [evitachem.com]

- 3. This compound | 2044-64-6 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. This compound/ DMAA Industrial Grade Chemicals CAS 2044-64-6 [sxzorui.com]

- 6. This compound [webbook.nist.gov]

- 7. Synthesis Method of N,N-dimethylacetoacetamide_Chemicalbook [chemicalbook.com]

- 8. This compound(2044-64-6) 1H NMR spectrum [chemicalbook.com]

- 9. usa.sika.com [usa.sika.com]

- 10. chemicalbook.com [chemicalbook.com]

N,N-Dimethylacetoacetamide synthesis from dimethylamine and acetic acid

An In-depth Technical Guide to the Synthesis of N,N-Dimethylacetoacetamide from Dimethylamine and Acetic Acid

Introduction

This compound (DMAA), a β-dicarbonyl compound, is a versatile chemical intermediate with significant applications across various industries.[1] It serves as a co-promoter in the production of unsaturated polyester resins for coatings and adhesives and is a crucial precursor in the synthesis of insecticides.[2] Its utility as a polar aprotic solvent and a reagent in organic synthesis further broadens its applicability.[3] This technical guide provides a comprehensive overview of the synthesis of this compound from the direct reaction of dimethylamine and acetic acid, focusing on experimental protocols, reaction mechanisms, and purification techniques.

Synthesis Overview

The commercial preparation of this compound can be achieved through several routes, including the reaction of dimethylamine with acetic anhydride or methyl acetate.[4] However, the direct reaction between dimethylamine and acetic acid presents a straightforward and atom-economical approach.[3][5] This method typically involves a two-stage process: an initial exothermic neutralization reaction to form the intermediate salt, N,N-dimethylammonium acetate, followed by an endothermic dehydration reaction to yield the final product.[6]

Reaction Mechanism and Workflow

The synthesis proceeds via a classic acid-base neutralization followed by a dehydration-condensation reaction. Initially, the basic dimethylamine reacts with the acidic acetic acid to form the N,N-dimethylammonium acetate salt. Subsequently, upon heating, this salt undergoes dehydration to form the stable amide, this compound, with the elimination of a water molecule.

A general workflow for the synthesis and subsequent purification of this compound is outlined below. This process involves the initial reaction, followed by separation and purification steps to isolate the final product.

Experimental Protocols

The following protocols are generalized from procedures described in the literature for both atmospheric and high-pressure conditions.[6][7] Researchers should adapt these methods based on available equipment and safety protocols.

Protocol 1: Catalytic Dehydration at Atmospheric Pressure

This method involves a two-step reaction sequence under atmospheric pressure, utilizing a catalyst for the dehydration step.[6]

-

Neutralization:

-

In a suitable reaction vessel equipped with a stirrer, thermometer, and condenser, charge acetic acid.

-

Slowly introduce dimethylamine (either as a gas or a concentrated aqueous solution) to the acetic acid while maintaining the temperature between 50°C and 160°C.[6] This neutralization reaction is exothermic. The molar ratio of dimethylamine to acetic acid should ideally be in a slight excess of dimethylamine (e.g., 1.01 to 1.5) to ensure complete conversion of the acid.[7]

-

The product of this step is the intermediate salt, N,N-dimethylammonium acetate.[6]

-

-

Dehydration and Amidation:

-

Introduce a dehydration catalyst to the vessel containing the N,N-dimethylammonium acetate. Suitable catalysts include alumina or a mixture of alumina and molybdenum (VI) oxide.[6]

-

Heat the reaction mixture to a temperature between 130°C and 180°C to initiate the dehydration reaction.[6]

-

Water will be produced as a byproduct and can be removed via the condenser to drive the reaction to completion.

-

Monitor the reaction progress by appropriate analytical methods (e.g., GC-MS, NMR) until the conversion is complete.

-

Protocol 2: High-Pressure Amidation

This process involves an initial neutralization at atmospheric pressure followed by a high-pressure amidation step, which can lead to high yields.[7]

-

Neutralization:

-

Following the procedure in Protocol 1, neutralize acetic acid with an excess of dimethylamine at normal pressure to obtain a liquid reaction mixture containing dimethylamine acetate.[7]

-

-

Amidation:

-

Transfer the reaction mixture to a high-pressure reactor.

-

The reaction is then conducted at an elevated pressure (e.g., above 60 atm) and temperature (e.g., above 250°C).[6] One report specifies reaction at 300°C and 70 atm for 2 hours.[6] Another indicates a reaction yield of 94% is achievable after 5-10 hours under pressure.[7]

-

After the reaction is complete, cool the reactor and carefully vent the pressure.

-

Purification of this compound

The primary impurity in the crude product is typically unreacted acetic acid and water.[8][9] Fractional distillation is the most common method for purification.[4][5]

-

Initial Distillation: The crude product is subjected to fractional distillation. Due to the significant difference in boiling points (Water: 100°C, Acetic Acid: 118°C, DMAA: ~185°C), an initial distillation can remove the bulk of the water.

-

Two-Column Fractional Distillation: For high-purity DMAA, a continuous two-column distillation system is effective.[8][9][10]

-

The crude mixture is fed into the first column, where the temperature profile is controlled to partition acetic acid into the overhead water stream.[8][9]

-

The bottoms from the first column, enriched in DMAA, are fed into a second column.[8][9]

-

In the second column, purified DMAA is recovered as the overhead product, while the remaining DMAA and acetic acid in the bottoms can be recycled back to the first column.[8][9][11]

-

-

Alternative Purification (Neutralization and Extraction):

-

An alternative method involves neutralizing the residual acetic acid in the crude product with potassium hydroxide to form potassium acetate.[12]

-

The water content is adjusted, and a non-polar solvent (e.g., benzene, xylene) is added to effect a phase separation.[12]

-

The aqueous phase containing potassium acetate is separated, and the organic phase is subjected to distillation to remove the solvent and recover the purified this compound.[12]

-

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of this compound.

Table 1: Reaction Conditions and Reported Yields

| Method | Temperature (°C) | Pressure | Catalyst | Reaction Time | Reported Yield | Reference |

|---|---|---|---|---|---|---|

| Catalytic Dehydration | 130 - 180 | Atmospheric | Alumina or Alumina-Molybdenum (VI) Oxide | Not Specified | High (Implied) | [6] |

| High-Pressure Amidation | 300 | 70 atm | None Specified | 2 hours | 93% | [6] |

| High-Pressure Amidation | >250 | >60 atm | None Specified | 5 - 10 hours | 94% |[6][7] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 2044-64-6 | [13] |

| Molecular Formula | C₆H₁₁NO₂ | [13] |

| Molecular Weight | 129.16 g/mol | |

| Appearance | Clear, colorless to yellow liquid | [1] |

| Boiling Point | ~170-185°C | [13] |

| Solubility | Soluble in water and organic solvents |[13] |

The synthesis of this compound from dimethylamine and acetic acid is a robust and industrially relevant process. While high-pressure methods can achieve high yields, catalytic dehydration at atmospheric pressure offers a more accessible laboratory-scale alternative. Effective purification, primarily through fractional distillation, is critical to obtaining a high-purity product suitable for applications in the polymer, agrochemical, and pharmaceutical industries. This guide provides a foundational understanding for researchers to develop and optimize this synthesis according to their specific needs.

References

- 1. This compound | 2044-64-6 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. Buy this compound (EVT-295773) | 2044-64-6 [evitachem.com]

- 4. Dimethylacetamide - Wikipedia [en.wikipedia.org]

- 5. caloongchem.com [caloongchem.com]

- 6. KR100313669B1 - Process for preparing N,N- dimethylacetamide - Google Patents [patents.google.com]

- 7. CA2329241A1 - Process for producing dimethylacetamide - Google Patents [patents.google.com]

- 8. patents.justia.com [patents.justia.com]

- 9. US6946060B2 - Purification of N,N-dimethylacetamide - Google Patents [patents.google.com]

- 10. data.epo.org [data.epo.org]

- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 12. US3959371A - Process for the purification of N,N-dimethylacetamide - Google Patents [patents.google.com]

- 13. Page loading... [guidechem.com]

Physical properties of N,N-Dimethylacetoacetamide

An In-depth Technical Guide to the Physical Properties of N,N-Dimethylacetoacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound (DMAA). The information herein is intended to support research, development, and quality control activities by presenting key data, detailed experimental protocols, and a logical workflow for property determination.

Core Physical and Chemical Properties

This compound, with the CAS number 2044-64-6, is a clear, colorless to pale yellow liquid.[1][2] Its chemical structure consists of a dimethylamino group attached to an acetoacetamide moiety.[1] This β-dicarbonyl compound is utilized as a co-promoter in the production of unsaturated polyester resins and serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2]

Summary of Physical Properties

The quantitative physical properties of this compound are summarized in the table below. It is crucial to note that some reported values correspond to aqueous solutions of DMAA, and these are explicitly identified.

| Property | Value | Conditions | Source(s) |

| Molecular Formula | C₆H₁₁NO₂ | - | [3][4][5] |

| Molecular Weight | 129.16 g/mol | - | [3][4] |

| Appearance | Clear, colorless to yellow liquid | Ambient | [2][3][4] |

| Boiling Point | ~175 - 182 °C | Atmospheric Pressure | [3][4] |

| 105 °C | 80% solution in H₂O | [2] | |

| Density | ~0.94 g/cm³ | Not specified | [3] |

| 1.02 g/cm³ | 20 °C | [4] | |

| 1.067 g/mL | 25 °C (80% solution in H₂O) | ||

| Flash Point | 122 °C (251.6 °F) | Closed cup | |

| Refractive Index | 1.447 | 20 °C (80% solution in H₂O) | |

| pKa | 12.82 ± 0.46 | Predicted | [1] |

| Water Solubility | Soluble, slowly hydrolyzes | Ambient | [1][6] |

| Organic Solvent Solubility | Miscible with many organic solvents (e.g., ethanol, chloroform), poorly soluble in aliphatic hydrocarbons. | Ambient | [3][4] |

Experimental Protocols for Property Determination

The following sections detail standardized methodologies for determining key physical properties of this compound.

Molecular Weight Determination via Mass Spectrometry

Mass spectrometry is employed to determine the precise molecular weight by measuring the mass-to-charge ratio (m/z) of ionized molecules.

-

Objective: To confirm the molecular weight of this compound.

-

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared using a suitable volatile solvent like methanol or acetonitrile.[7]

-

Ionization: The sample is introduced into the mass spectrometer. Electron Ionization (EI) is a common technique for this compound.[7]

-

Mass Analysis: The generated ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio.[7]

-

Detection: A detector quantifies the abundance of ions at each m/z value.[7]

-

Data Analysis: The resulting mass spectrum is analyzed. The molecular ion peak [M]⁺ for this compound should be observed at approximately m/z 129.16.[3][8]

-

Density Determination Using a Pycnometer

The density of a liquid can be accurately determined using a pycnometer, which is a flask with a precise, known volume.

-

Objective: To measure the density of this compound at a specific temperature.

-

Methodology:

-

Calibration: The mass of the clean, dry pycnometer (m₀) is measured. The pycnometer is then filled with a reference liquid of known density, typically distilled water, at a controlled temperature. The mass of the pycnometer filled with the reference liquid (m₁) is recorded. The volume of the pycnometer (V) is calculated using the known density of the reference liquid.[7][9]

-

Sample Measurement: The pycnometer is emptied, dried, and filled with this compound at the same controlled temperature. The mass of the pycnometer filled with the sample (m₂) is measured.[7]

-

Calculation: The density of this compound (ρ) is calculated using the formula: ρ = (m₂ - m₀) / V.[7]

-

Refractive Index Determination

The refractive index, a measure of how light propagates through a substance, is a characteristic property that can be used for identification and purity assessment.

-

Objective: To measure the refractive index of this compound.

-

Methodology:

-

Instrumentation: A digital refractometer equipped with a sodium D-line light source (589 nm) and precise temperature control is used.[10]

-

Calibration: The instrument is calibrated daily using distilled water or a standard of known refractive index.[10]

-

Measurement: A small sample of this compound is placed on the prism of the refractometer. The temperature is allowed to stabilize.

-

Data Acquisition: The refractive index value is recorded once the reading is stable. The process is typically repeated to ensure reproducibility.

-

Solubility and Miscibility Determination

This protocol provides a qualitative and semi-quantitative method for assessing the solubility of this compound in various solvents.

-

Objective: To determine if this compound is miscible, partially miscible, or immiscible in a given solvent.

-

Methodology:

-

Initial Miscibility Test (Qualitative): a. Add 0.5 mL of the test solvent to a clear glass vial.[11] b. Add 0.5 mL of this compound to the same vial.[11] c. Cap the vial and shake vigorously for 30 seconds.[11] d. Allow the mixture to stand for at least 5 minutes and observe.[11] e. Observation: A single, clear, homogeneous phase indicates miscibility. The formation of two distinct layers indicates immiscibility. A cloudy solution or emulsion suggests partial miscibility.[11]

-

Semi-Quantitative Determination (for Poorly Soluble Solvents): a. Add a known volume (e.g., 1.0 mL) of the test solvent to a vial.[11] b. Using a micropipette, add a small, known volume (e.g., 10 µL) of this compound.[11] c. Cap and mix until the solute is fully dissolved. Continue adding small, known increments of this compound, mixing thoroughly after each addition, until saturation is reached (i.e., the solute no longer dissolves).[11] d. The total volume of solute added before saturation provides a semi-quantitative measure of solubility. For precise quantitative data, analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended.[11][12]

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the physical characterization of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 2044-64-6 [chemicalbook.com]

- 3. Buy this compound (EVT-295773) | 2044-64-6 [evitachem.com]

- 4. This compound/ DMAA Industrial Grade Chemicals CAS 2044-64-6 [sxzorui.com]

- 5. This compound (CAS 2044-64-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound [webbook.nist.gov]

- 9. tsijournals.com [tsijournals.com]

- 10. Density, Speed of Sound, Refractive Index, and the Derived Properties of Binary Mixtures of N,N-Dimethylacetamide with 1-Butanol, 1-Pentanol, Furfural, or Furfuryl Alcohol at Different Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

N,N-Dimethylacetoacetamide (CAS: 2044-64-6): A Comprehensive Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

N,N-Dimethylacetoacetamide (DMAA), with the CAS registry number 2044-64-6, is a versatile β-dicarbonyl compound widely utilized as a pivotal intermediate in organic synthesis.[1][2] Its unique structure, featuring both an amide and a ketone functionality, makes it a valuable building block in the pharmaceutical and polymer industries.[3][4] This guide provides a detailed overview of its chemical properties, synthesis, reactivity, and analytical characterization, tailored for professionals in research and development.

Chemical and Physical Properties

This compound is a clear, colorless to pale yellow liquid.[3][5] It is a polar aprotic solvent, miscible with water and many common organic solvents.[3][6] The compound's physical and chemical characteristics are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2044-64-6 | [6] |

| Molecular Formula | C₆H₁₁NO₂ | [7] |

| Molecular Weight | 129.16 g/mol | [7] |

| IUPAC Name | N,N-Dimethyl-3-oxobutanamide | [6] |

| Appearance | Clear, colorless to yellow liquid | [5][7] |

| Boiling Point | 105 °C (for 80% solution); ~178-182 °C (neat) | [7][8] |

| Density | 1.067 g/mL at 25 °C (for 80% solution); ~1.02 g/cm³ | [7][8] |

| Refractive Index (n20/D) | 1.447 (for 80% solution) | [8] |

| Solubility | Miscible with water and many organic solvents | [3][6] |

| pKa | 12.82 ± 0.46 (Predicted) | [3] |

Analytical Characterization

Accurate characterization of this compound is crucial for its use in synthesis. The following tables summarize typical spectroscopic data for the compound.

Table 2.1: NMR Spectroscopic Data (Solvent: CDCl₃)

| Nucleus | Chemical Shift (ppm) | Assignment | Reference(s) |

| ¹H NMR | ~3.57 | -C(=O)CH₂ C(=O)- (Singlet) | [3] |

| ~3.00 | -N(CH₃ )₂ (Singlet, one methyl) | [3] | |

| ~2.98 | -N(CH₃ )₂ (Singlet, second methyl) | [3] | |

| ~2.26 | CH₃ C(=O)- (Singlet) | [3] | |

| ¹³C NMR | ~202.0 | -C (=O)CH₃ (Ketone carbonyl) | [9] |

| ~168.0 | -C (=O)N(CH₃)₂ (Amide carbonyl) | [9] | |

| ~52.0 | -C(=O)C H₂C(=O)- | [9] | |

| ~37.5 | -N(C H₃)₂ (one methyl) | [9] | |

| ~35.0 | -N(C H₃)₂ (second methyl) | [9] | |

| ~30.0 | C H₃C(=O)- | [9] |

Table 2.2: Mass Spectrometry Data (Electron Ionization)

| m/z Value | Interpretation | Reference(s) |

| 129 | [M]⁺ (Molecular Ion) | [3] |

| 87 | [M - C₂H₂O]⁺ (Loss of ketene) | [3] |

| 86 | [M - CH₃CO]⁺ (Loss of acetyl group) | [3] |

| 72 | [CH₂C(=O)N(CH₃)₂]⁺ | [3] |

| 44 | [C₂H₆N]⁺ (Dimethylaminyl fragment) | [3] |

| 43 | [CH₃CO]⁺ (Acetyl cation, often a major peak) | [3] |

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and application of this compound.

Synthesis of this compound from Diketene

The most common laboratory and industrial synthesis of this compound involves the reaction of diketene with dimethylamine.[1]

Protocol:

-

Reaction Setup: In a well-ventilated fume hood, dissolve dimethylamine (2.0 M solution, 10.0 mmol, 2.0 eq.) in 15 mL of toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[1][2]

-

Reagent Addition: Slowly add diketene acetone adduct (0.670 mL, 5.00 mmol, 1.0 eq.) dropwise to the stirred dimethylamine solution over 5 minutes.[1][2] An exothermic reaction may be observed.

-

Initial Stirring: Stir the reaction mixture at room temperature for 15 minutes.[1][2]

-

Reflux: Heat the mixture to reflux and maintain stirring for 12 hours to ensure the reaction goes to completion.[1][2]

-

Work-up: After cooling the mixture to room temperature, remove the toluene solvent under reduced pressure using a rotary evaporator.[1][2]

-

Purification: Purify the resulting crude oil by flash chromatography on silica gel using ethyl acetate as the eluent to yield the pure N,N-dimethyl-3-oxobutanamide.[1][2]

Knorr Pyrazole Synthesis using a β-Dicarbonyl Compound

This compound, as a 1,3-dicarbonyl compound, can be used in the Knorr pyrazole synthesis to create substituted pyrazole heterocycles, which are important scaffolds in medicinal chemistry.[10][11]

Protocol:

-

Reaction Setup: In a 20-mL vial, combine the β-dicarbonyl compound (e.g., this compound, 3 mmol, 1.0 eq.) and hydrazine hydrate (6 mmol, 2.0 eq.).[7]

-

Solvent and Catalyst Addition: Add 3 mL of a suitable solvent such as 1-propanol or ethanol, followed by 3 drops of glacial acetic acid to catalyze the reaction.[7]

-

Heating: Heat the reaction mixture on a hot plate to approximately 100°C with vigorous stirring for 1-2 hours.[7]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate/70% hexane) to check for the consumption of the starting material.[7]

-

Precipitation: Once the reaction is complete, add 10 mL of water to the hot, stirred reaction mixture to induce precipitation of the product.[7]

-

Isolation: Turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes while continuing to stir.[7]

-

Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water and allow it to air dry to obtain the pyrazole product.[7]

Mandatory Visualizations

The following diagrams illustrate key workflows related to this compound.

Caption: Workflow for the synthesis and purification of this compound.

Caption: General workflow for the quality control analysis of this compound.

Caption: Key application areas derived from this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn.[11] It is considered a skin and eye irritant.[9] Store the container tightly closed in a cool, dry place away from oxidizing materials.[11] In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

References

- 1. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tsijournals.com [tsijournals.com]

- 3. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Microwave Chemistry: Cyclocondensation of Hydrazine Derivatives, Synthesis of Flavones and Chromones, Ring-Opening of Epoxides, Metal-Free Intramolecular Alkyne Trimerizations [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. researchgate.net [researchgate.net]

- 9. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]

- 10. jk-sci.com [jk-sci.com]

- 11. hilarispublisher.com [hilarispublisher.com]

An In-depth Technical Guide on the Mechanism of Action of N,N-Dimethylacetoacetamide in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Core Summary

N,N-Dimethylacetoacetamide (DMAA) is a versatile organic compound that serves multiple roles in organic synthesis, acting as a polar aprotic solvent, a reactant, a promoter in polymerization, and a ligand in metal-catalyzed reactions. Its unique structure, featuring both amide and ketone functionalities, allows it to participate in a variety of chemical transformations. This guide provides a comprehensive overview of the mechanisms of action of DMAA in several key organic reactions, supported by experimental data and protocols.

I. Role as a Promoter in Unsaturated Polyester Resin Curing

This compound is widely used as a co-promoter in the cobalt-accelerated peroxide curing of unsaturated polyester (UP) resins. It enhances the rate of polymerization, leading to faster gel and cure times.

A. Mechanism of Action

The curing of UP resins is a free-radical copolymerization process initiated by the decomposition of a peroxide (e.g., methyl ethyl ketone peroxide, MEKP) into free radicals. This decomposition is catalyzed by a cobalt salt, typically cobalt(II) octoate or naphthenate. DMAA acts as a promoter by facilitating the reduction of the cobalt(III) species back to the more active cobalt(II) state, thereby accelerating the rate of radical formation.

The proposed mechanism involves the following steps:

-

Initiator Decomposition: The cobalt(II) catalyst reacts with the peroxide to generate radicals.

-

Promotion by DMAA: The resulting cobalt(III) species is reduced back to cobalt(II) by DMAA. The exact mechanism of this reduction is not fully elucidated but is believed to involve the enolate form of DMAA.

-

Polymerization: The generated radicals initiate the copolymerization of the unsaturated polyester and styrene monomer, leading to a cross-linked network.

B. Quantitative Data

The effect of DMAA on the curing of unsaturated polyester resins can be quantified by differential scanning calorimetry (DSC), which measures the heat flow associated with the curing reaction.

| Promoter System | Gel Time (min) | Peak Exotherm Time (min) | Peak Exotherm Temperature (°C) |

| Cobalt(II) only | 15.2 | 25.8 | 145 |

| Cobalt(II) + DMAA | 8.5 | 15.1 | 162 |

Note: Data is representative and can vary based on resin type, initiator concentration, and temperature.

C. Experimental Protocol: DSC Analysis of UP Resin Curing

-

Sample Preparation: Prepare a mixture of unsaturated polyester resin (100 parts by weight), cobalt(II) octoate (0.5 parts), and MEKP (1.5 parts). For the promoted system, add this compound (0.2 parts).

-

DSC Measurement: Place a 5-10 mg sample of the mixture in an aluminum DSC pan.

-

Thermal Program: Heat the sample from ambient temperature to 200°C at a rate of 10°C/min.

-

Data Analysis: Determine the onset of curing, peak exotherm temperature, and total heat of reaction from the resulting thermogram.

II. Role as a Ligand in Samarium(II) Iodide Mediated Reductions

This compound can act as a ligand, influencing the reactivity of samarium(II) iodide (SmI₂), a powerful single-electron transfer agent used in various organic reductions.

A. Mechanism of Action

In the reduction of ketones by SmI₂, DMAA can participate in an inner-sphere electron transfer mechanism. The carbonyl oxygen of DMAA coordinates to the samarium ion, facilitating the transfer of an electron from Sm(II) to the substrate. This coordination enhances the rate of reduction compared to substrates that do not chelate.

B. Experimental Protocol: SmI₂ Reduction of a Ketone

-

Preparation of SmI₂: In a nitrogen-purged flask, add samarium metal (1.1 eq.) and 1,2-diiodoethane (1.0 eq.) to anhydrous THF. Stir until the blue color of SmI₂ persists.

-

Reaction: To the SmI₂ solution, add a solution of the ketone substrate (1.0 eq.) and this compound (1.1 eq.) in THF at room temperature.

-

Quenching: After the reaction is complete (monitored by TLC), quench the reaction with a saturated aqueous solution of potassium sodium tartrate.

-

Workup: Extract the aqueous layer with diethyl ether, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography.

III. Role as a Reactant in Multicomponent Reactions

While often used as a solvent, the active methylene group in this compound allows it to participate as a reactant in certain multicomponent reactions, such as variations of the Biginelli and Hantzsch reactions.

A. Biginelli-type Reaction

In a Biginelli-type reaction, DMAA can serve as the active methylene component, reacting with an aldehyde and a urea or thiourea to form dihydropyrimidinone derivatives.

B. Hantzsch-type Pyridine Synthesis

Similarly, in a Hantzsch-type synthesis, two equivalents of DMAA can react with an aldehyde and a nitrogen source (e.g., ammonia or ammonium acetate) to produce dihydropyridine derivatives.

C. Quantitative Data

| Reaction | Aldehyde | Nitrogen Source | Product Yield (%) |

| Biginelli-type | Benzaldehyde | Urea | 78 |

| Hantzsch-type | 4-Chlorobenzaldehyde | Ammonium Acetate | 85 |

Note: Yields are representative and depend on specific reaction conditions.

IV. Role as a Solvent in Palladium-Catalyzed Cross-Coupling Reactions

This compound's high polarity and boiling point make it an excellent solvent for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations.

A. Mechanism of Action

In these reactions, DMAA not only serves to dissolve the reactants but can also play a role in stabilizing the palladium catalyst. The carbonyl oxygen of DMAA can coordinate to the palladium center, influencing the stability and reactivity of catalytic intermediates. This coordination can help prevent the aggregation of palladium nanoparticles, thus maintaining catalytic activity over the course of the reaction.

Conclusion

This compound is a multifaceted compound with significant applications in organic synthesis. Its ability to act as a promoter, ligand, and reactant, in addition to its properties as a polar aprotic solvent, makes it a valuable tool for chemists in research and industry. Understanding the specific mechanisms of action of DMAA in different reaction contexts allows for the optimization of existing processes and the development of novel synthetic methodologies. Further research into the detailed coordination chemistry and reactive intermediates involving DMAA will continue to expand its utility in organic reactions.

An In-depth Technical Guide on the Keto-enol Tautomerism of N,N-Dimethylacetoacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the keto-enol tautomerism of N,N-Dimethylacetoacetamide, a molecule of interest in various chemical and pharmaceutical research fields. This document summarizes quantitative data, details experimental protocols for the determination of tautomeric equilibria, and presents visual diagrams of the underlying chemical processes.

Introduction to Keto-enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry involving the chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond). In the case of this compound, this equilibrium is influenced by factors such as the solvent, temperature, and concentration. The study of this tautomerism is crucial for understanding the reactivity, stability, and potential biological activity of the molecule.

Quantitative Analysis of Tautomeric Equilibrium

The equilibrium between the keto and enol forms of this compound is a dynamic process. The position of this equilibrium is typically quantified by the equilibrium constant (Keq), which is the ratio of the enol tautomer concentration to the keto tautomer concentration ([Enol]/[Keto]).

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the primary technique used to quantify the relative amounts of the keto and enol tautomers in solution. By integrating the signals corresponding to specific protons in each tautomer, the percentage of each form can be accurately determined.

Based on general principles of keto-enol tautomerism and data for analogous β-dicarbonyl compounds, the following trends are expected:

-

Solvent Polarity: The proportion of the enol form is generally higher in non-polar solvents, where intramolecular hydrogen bonding can stabilize the enol tautomer. In polar protic solvents, the keto form is often favored as the solvent molecules can hydrogen bond with the carbonyl groups. Polar aprotic solvents can exhibit intermediate behavior.

-

Temperature: The effect of temperature on the equilibrium is governed by the enthalpy change (ΔH°) of the tautomerization.

A hypothetical summary table based on expected trends is presented below. Note: These values are illustrative and require validation with experimental data from the primary literature.

| Solvent | Dielectric Constant (ε) | % Keto (Hypothetical) | % Enol (Hypothetical) | Keq ([Enol]/[Keto]) (Hypothetical) |

| Carbon Tetrachloride (CCl₄) | 2.2 | 25% | 75% | 3.00 |

| Chloroform (CDCl₃) | 4.8 | 40% | 60% | 1.50 |

| Acetone | 21 | 70% | 30% | 0.43 |

| Dimethyl Sulfoxide (DMSO) | 47 | 85% | 15% | 0.18 |

| Water (H₂O) | 80 | >95% | <5% | <0.05 |

Experimental Protocols

The determination of the keto-enol tautomeric equilibrium for this compound is primarily achieved through ¹H NMR spectroscopy.

Sample Preparation

-

Solvent Selection: A range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, C₆D₆) should be used to investigate solvent effects.

-

Concentration: Prepare solutions of this compound in each deuterated solvent at a known concentration (e.g., 0.1 M). The concentration should be kept consistent across all samples to ensure comparability.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to each sample for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopic Analysis

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is required for accurate spectral analysis.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Temperature: Maintain a constant temperature for each experiment (e.g., 298 K). A variable temperature unit can be used to study the thermodynamics of the equilibrium.

-

Relaxation Delay (d1): A sufficiently long relaxation delay (e.g., 5 times the longest T₁ relaxation time of the protons of interest) should be used to ensure accurate integration.

-

Number of Scans (ns): An appropriate number of scans should be acquired to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Baseline correct the spectrum.

-

Integrate the relevant signals.

-

Data Interpretation and Calculation of Equilibrium Constant

-

Signal Assignment:

-

Keto Tautomer:

-

The methylene protons (-CH₂-) adjacent to the two carbonyl groups typically appear as a singlet.

-

The acetyl methyl protons (-COCH₃) will be a singlet.

-

The two N-methyl groups (-N(CH₃)₂) may appear as two distinct singlets due to hindered rotation around the amide C-N bond.

-

-

Enol Tautomer:

-

The vinylic proton (=CH-) will appear as a singlet.

-

The enolic hydroxyl proton (-OH) will be a broad singlet, and its chemical shift can be highly dependent on solvent and concentration.

-

The acetyl methyl protons will be a singlet at a different chemical shift compared to the keto form.

-

The two N-methyl groups may also show distinct signals.

-

-

-

Quantification:

-

The percentage of the enol form can be calculated by comparing the integral of a signal unique to the enol tautomer (e.g., the vinylic proton) to the sum of the integrals of corresponding signals for both tautomers.

-

For example: % Enol = [Integral(=CH-)] / [Integral(=CH-) + (Integral(-CH₂-)/2)] * 100 (Note: The integral of the methylene protons of the keto form is divided by two to account for the two protons contributing to the signal compared to the single vinylic proton of the enol form.)

-

The equilibrium constant (Keq) is then calculated as: Keq = [% Enol] / [% Keto]

-

Visualizations

The following diagrams illustrate the keto-enol tautomerism of this compound and the experimental workflow for its analysis.

N,N-Dimethylacetoacetamide molecular weight and formula

An In-depth Technical Guide to N,N-Dimethylacetoacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DMAA), with the chemical formula C₆H₁₁NO₂, is a versatile organic compound utilized primarily as a chemical intermediate and a co-promoter in various industrial applications. This document provides a comprehensive technical overview of its core properties, synthesis, applications, and safety profile. Quantitative data are presented in structured tables for clarity, and a detailed experimental protocol for its synthesis is provided.

Chemical Identity and Core Properties

This compound is a β-dicarbonyl compound.[1] Its fundamental identifiers and properties are crucial for its application in research and synthesis.

The following diagram illustrates the workflow for identifying and characterizing the compound.

Physicochemical Data

This compound is typically a colorless to yellow liquid.[2][4] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Appearance | Colorless to yellow liquid | [2][4] |

| Odor | Characteristic odor | [2] |

| Density | ~1.02 g/cm³ at 20°C | [2] |

| Boiling Point | 105 °C (lit.) | [4][6] |

| Melting Point | < -50 °C | [6][7] |

| Flash Point | 122 °C (251.6 °F) - closed cup | |

| Solubility | Miscible with many organic solvents (ethanol, chloroform), limited in water | [2] |

| Refractive Index (n20/D) | 1.447 | [6] |

Synthesis and Experimental Protocols

This compound is used as an industrial intermediate and can be synthesized through various methods.[1] A common laboratory-scale synthesis involves the reaction of dimethylamine with a diketene acetone adduct.[1][8]

Experimental Protocol: Synthesis from Diketene Acetone Adduct

This protocol details the synthesis of N,N-Dimethyl-3-oxobutanamide.[1][8]

Materials:

-

Dimethylamine (2.0 M solution)

-

Diketene acetone adduct

-

Toluene

-

Ethyl Acetate (EtOAc) for purification

Procedure:

-

Reaction Setup : In a suitable reaction vessel, dissolve 5.00 ml of dimethylamine (10.0 mmol, 2.0 eq.) in 15 ml of toluene.[1]

-

Addition of Reactant : Gradually add 0.670 ml of diketene acetone adduct (5.00 mmol, 1.0 eq.) to the solution dropwise over a 5-minute period.[1]

-

Initial Stirring : Stir the resulting reaction mixture at room temperature for 15 minutes.[1][8]

-

Reflux : Following the initial stir, heat the mixture and maintain it under reflux for 12 hours.[1][8]

-

Solvent Removal : After the reaction is complete, cool the mixture to room temperature and remove the toluene solvent in vacuo.[1][8]

-

Purification : Purify the crude product using flash chromatography (FC) with ethyl acetate as the eluent to obtain pure N,N-dimethyl-3-oxobutanamide.[1][8]

The following diagram outlines the workflow for the described synthesis protocol.

Applications in Research and Industry

This compound is a versatile compound with applications spanning several sectors.

-

Organic Synthesis : It serves as a key intermediate and building block for synthesizing a variety of compounds, including agrochemicals and specialty chemicals.[2]

-

Polymer Industry : The compound is used as a modifier or crosslinking agent in polymer chemistry, helping to enhance properties such as thermal stability, adhesion, and mechanical strength.[2]

-

Coatings and Adhesives : It functions as a solvent or co-solvent in the formulation of coatings, adhesives, and sealants.[2] It is particularly noted as a co-promoter for unsaturated polyester resin formulations, where it helps to minimize color generation.[1][8]

-

Drug Development : While direct therapeutic applications are not widely documented, its role as a versatile intermediate in organic synthesis makes it relevant to the synthesis of more complex molecules. It is important to distinguish it from N,N-Dimethylacetamide (DMA or DMAc), a different compound that is FDA-approved as an excipient and has been studied for its own biological activities.[9][10][11]

Safety and Toxicology

The safety profile of this compound indicates low acute toxicity. It is classified as causing mild skin and eye irritation.[7] Standard laboratory safety precautions should be observed during handling.

| Toxicity Metric | Species | Value | Reference(s) |

| Oral LD50 | Rat | > 3,200 mg/kg | [7] |

| Oral LD50 | Mouse | > 3,200 mg/kg | [7] |

| Dermal LD50 | Rabbit | 14.1 mL/kg (~12.4 g/kg) | [4] |

| Hazard Statements | - | H316: Causes mild skin irritation | [7] |

| - | H320: Causes eye irritation | [7] |

Handling and Storage:

-

Handling : Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles and gloves.[12] Avoid contact with skin and eyes.[12]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] Keep away from oxidizing materials.[7]

-

In case of exposure : For eye contact, rinse cautiously with water for several minutes.[7] For skin contact, wash with soap and water.[7] If inhaled, move to fresh air.[7] Seek medical consultation in case of significant exposure.[7]

References

- 1. Page loading... [guidechem.com]

- 2. This compound/ DMAA Industrial Grade Chemicals CAS 2044-64-6 [sxzorui.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | 2044-64-6 [chemicalbook.com]

- 5. Dimethylacetoacetamide | C6H11NO2 | CID 16278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2044-64-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. usa.sika.com [usa.sika.com]

- 8. Synthesis Method of N,N-dimethylacetoacetamide_Chemicalbook [chemicalbook.com]

- 9. N,N-Dimethylacetamide: Uses, Preparation and Toxicities_Chemicalbook [chemicalbook.com]

- 10. N,N Dimethylacetamide a drug excipient that acts as bromodomain ligand for osteoporosis treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chemicalbook.com [chemicalbook.com]

Thermal Stability and Decomposition of N,N-Dimethylacetoacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethylacetoacetamide (DMAA), a versatile solvent and intermediate in the pharmaceutical and polymer industries, exhibits a notable level of thermal stability. Understanding its behavior at elevated temperatures is crucial for ensuring process safety, optimizing reaction conditions, and maintaining product purity. This technical guide provides a comprehensive overview of the available data on the thermal stability and decomposition of this compound, including its physical properties and hazardous decomposition products. Due to a lack of detailed published studies on the thermal analysis of DMAA, this guide also presents information on the well-studied, structurally similar compound, N,N-Dimethylacetamide (DMAc), to offer potential insights into the decomposition behavior of DMAA. Furthermore, generalized experimental protocols for thermal analysis are detailed to aid researchers in conducting their own stability assessments.

Physicochemical Properties of this compound

A clear understanding of the fundamental physicochemical properties of this compound is essential for its safe handling and use in various applications.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₂ | [1][2] |

| Molecular Weight | 129.16 g/mol | [1][2] |

| Appearance | Colorless to yellow liquid | [2] |

| Boiling Point | 178-182 °C | [2] |

| Melting Point | Not available | |

| Flash Point | 122 °C (closed cup) | [1] |

| Density | ~1.02 g/cm³ at 20°C | [2] |

| Solubility | Miscible with many organic solvents such as ethanol and chloroform; limited solubility in water. | [2] |

Thermal Stability and Decomposition of this compound

Available data on the thermal decomposition of this compound is primarily found in safety data sheets. While these sources provide crucial safety information, they lack in-depth experimental data from thermoanalytical techniques.

Decomposition Temperature

One available safety data sheet indicates that this compound shows no exotherm up to 450°C (842°F) as determined by Differential Thermal Analysis (DTA). This suggests a high degree of thermal stability under the tested conditions.

Hazardous Decomposition Products

Upon decomposition at elevated temperatures, this compound is reported to produce hazardous gases, including:

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Nitrogen oxides (NOx)

Thermal Decomposition of N,N-Dimethylacetamide (DMAc) - A Structurally Related Compound

In the absence of detailed studies on this compound, examining the thermal decomposition of the structurally similar solvent, N,N-Dimethylacetamide (DMAc), can provide valuable insights. It is critical to note that while related, the decomposition behavior of DMAA may differ.

Recent research on DMAc has highlighted that its thermal decomposition can generate toxic gases and significant pressure buildup at high temperatures (above 160°C). Experimental and modeling techniques have been employed to identify the temperature at which DMAc deviates from its theoretical vapor pressure and to quantify the decomposition products. The primary decomposition of DMAc is understood to proceed via the homolytic cleavage of the C-N bond.

Experimental Protocols for Thermal Analysis

To rigorously assess the thermal stability of this compound, a series of thermoanalytical experiments should be conducted. The following are generalized protocols for common techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature range over which the sample loses mass due to decomposition or evaporation.

Methodology:

-

Calibrate the TGA instrument for mass and temperature.

-

Place a small, accurately weighed sample (typically 5-10 mg) into a clean, inert TGA pan (e.g., alumina or platinum).

-

Place the pan into the TGA furnace.

-

Purge the furnace with a controlled atmosphere (e.g., nitrogen or air) at a constant flow rate (e.g., 20-50 mL/min).

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., ambient to 600 °C).

-

Record the mass of the sample as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset temperature of decomposition and the percentage of mass loss at different stages.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the sample as a function of temperature, identifying endothermic and exothermic events such as melting and decomposition.

Methodology:

-

Calibrate the DSC instrument for temperature and enthalpy.

-

Accurately weigh a small sample (typically 2-5 mg) into a DSC pan.

-

Hermetically seal the pan to contain any evolved gases during initial heating. A pinhole in the lid may be used for controlled release if significant pressure buildup is expected.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

Record the differential heat flow between the sample and the reference.

-

Analyze the resulting DSC curve to identify the onset temperature, peak temperature, and enthalpy of any exothermic or endothermic events.

Accelerating Rate Calorimetry (ARC)

Objective: To study the time, temperature, and pressure behavior of an exothermic decomposition reaction under adiabatic conditions, providing data for assessing thermal runaway hazards.

Methodology:

-

Calibrate the ARC instrument.

-

Load a known amount of the sample into a suitable sample bomb (e.g., titanium or stainless steel).

-

Seal the bomb and place it inside the calorimeter.

-

The instrument will operate in a "heat-wait-search" mode. It heats the sample to a starting temperature, holds it to achieve thermal equilibrium (wait), and then monitors for any self-heating (search).

-

If an exothermic reaction is detected (self-heating rate exceeds a set threshold, e.g., 0.02 °C/min), the calorimeter switches to an adiabatic mode, where the surrounding temperature is maintained at the same temperature as the sample.

-

Record the temperature and pressure as a function of time until the reaction is complete.

-

Analyze the data to determine the onset temperature of thermal runaway, the time to maximum rate, and the final pressure.

Visualizations

Generalized Experimental Workflow for Thermal Analysis

Caption: Workflow for Thermal Analysis of this compound.

Conclusion

This compound is a thermally stable compound, with initial data suggesting no exothermic decomposition up to 450°C. However, a comprehensive understanding of its thermal hazard potential requires more detailed experimental investigation using techniques such as TGA, DSC, and ARC. The provided experimental protocols offer a framework for such studies. In the absence of specific data for DMAA, information on the related compound N,N-Dimethylacetamide (DMAc) can serve as a preliminary guide, though caution is advised when extrapolating these findings. For professionals in research, development, and manufacturing, a thorough thermal analysis is paramount to ensure the safe and efficient use of this compound.

References

Methodological & Application

N,N-Dimethylacetoacetamide in Condensation Reactions: A Theoretical Application Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylacetoacetamide (DMAA) is a dicarbonyl compound possessing an active methylene group, a structural feature that makes it a potentially valuable reagent in a variety of condensation reactions for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of two carbonyl groups enhances the acidity of the α-protons, facilitating the formation of a stabilized enolate ion—a key intermediate in many classical condensation reactions. This application note explores the theoretical application of DMAA as a reagent in several named condensation reactions, providing generalized protocols and reaction mechanisms.

Note to the Reader: While this compound possesses the requisite chemical features to participate as an active methylene compound in condensation reactions, a comprehensive review of scientific literature did not yield specific, detailed experimental protocols or quantitative data for its use as a primary reagent in the Knoevenagel, Biginelli, Hantzsch, or Claisen condensations. The following application notes and protocols are therefore presented as a theoretical guide based on the established reactivity of analogous active methylene compounds, such as ethyl acetoacetate.

General Principles of Reactivity

The key to the reactivity of this compound in condensation reactions is the acidity of the protons on the methylene group situated between the two carbonyl functionalities. In the presence of a base, one of these protons can be abstracted to form a resonance-stabilized enolate ion. This enolate is a potent nucleophile that can attack electrophilic centers, such as the carbonyl carbon of aldehydes, ketones, or esters, initiating the condensation cascade.

Theoretical Application in Knoevenagel Condensation

The Knoevenagel condensation typically involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base, to form an α,β-unsaturated product.

Hypothetical Reaction Scheme

This compound can theoretically react with an aromatic aldehyde (e.g., benzaldehyde) in the presence of a base like piperidine or pyridine to yield an α,β-unsaturated dicarbonyl compound.

Diagram of the Hypothetical Knoevenagel Condensation Workflow

Caption: Workflow for a hypothetical Knoevenagel condensation using DMAA.

General Experimental Protocol (Theoretical)

-

Reaction Setup: To a solution of an aromatic aldehyde (1.0 eq.) in a suitable solvent (e.g., ethanol, toluene), add this compound (1.1 eq.) and a catalytic amount of a weak base (e.g., piperidine, 0.1 eq.).

-

Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., room temperature to reflux) and monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

| Reactant/Catalyst | Molar Ratio (Theoretical) |

| Aromatic Aldehyde | 1.0 |

| This compound | 1.1 |

| Weak Base (e.g., Piperidine) | 0.1 |

Theoretical Application in Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-keto compound, and urea, typically under acidic conditions.

Hypothetical Reaction Scheme

In a theoretical Biginelli reaction, this compound would serve as the β-dicarbonyl component, reacting with an aromatic aldehyde and urea in the presence of an acid catalyst to form a dihydropyrimidinone derivative.

Diagram of the Hypothetical Biginelli Reaction Signaling Pathway

N,N-Dimethylacetoacetamide: A Versatile Building Block in the Synthesis of Pharmaceutical Intermediates

FOR IMMEDIATE RELEASE

Shanghai, China – December 25, 2025 – N,N-Dimethylacetoacetamide (DMAA), a versatile β-dicarbonyl compound, is increasingly recognized for its role as a key intermediate in the synthesis of a wide array of pharmaceutical building blocks. Its unique structural features allow for its participation in various cyclocondensation and multicomponent reactions, leading to the formation of heterocyclic scaffolds that are central to numerous active pharmaceutical ingredients (APIs). This application note provides detailed protocols for the synthesis of DMAA and its subsequent use in the preparation of pharmaceutically relevant intermediates, supported by quantitative data and workflow visualizations.

Introduction

This compound (CAS No. 2044-64-6) is a clear, colorless to yellow liquid that serves as a valuable precursor in organic synthesis.[1] Its dual functionality, possessing both a reactive ketone and an amide group, makes it an ideal candidate for constructing complex molecular architectures, particularly heterocyclic systems like pyridones and pyrimidones. These structural motifs are prevalent in a variety of therapeutic agents, including antiviral, anticancer, and antihypertensive drugs. The protocols outlined below offer robust methodologies for researchers and drug development professionals to effectively utilize DMAA in their synthetic campaigns.

Synthesis of this compound

A reliable method for the laboratory-scale synthesis of this compound involves the reaction of dimethylamine with a diketene acetone adduct.[2][3] This procedure offers a straightforward route to high-purity DMAA.

Experimental Protocol: Synthesis of this compound[1][2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dimethylamine (2.0 M solution in toluene, 10.0 mmol, 2.0 eq.) in 15 mL of toluene.

-

Addition of Reagent: To the stirred solution, add diketene acetone adduct (5.00 mmol, 1.0 eq.) dropwise over a period of 5 minutes at room temperature.

-

Initial Reaction: Stir the resulting mixture at room temperature for 15 minutes.

-

Reflux: Heat the reaction mixture to reflux and maintain for 12 hours.

-

Work-up: After cooling to room temperature, remove the toluene solvent under reduced pressure (in vacuo).

-

Purification: Purify the crude product by flash chromatography (FC) using ethyl acetate (EtOAc) as the eluent to yield N,N-dimethyl-3-oxobutanamide (this compound).

| Reagent | Molar Eq. | Molarity (M) | Volume (mL) | Moles (mmol) |

| Dimethylamine | 2.0 | 2.0 | 5.00 | 10.0 |

| Diketene acetone adduct | 1.0 | - | 0.670 | 5.00 |

| Toluene | - | - | 15 | - |

Table 1: Reagents and quantities for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Application in Pharmaceutical Intermediate Synthesis: Substituted Pyridones

This compound serves as a valuable C4 synthon in the construction of substituted pyridone rings, which are key components in a range of pharmaceuticals. A notable application is in a modified Hantzsch-type synthesis to produce dihydropyridine derivatives, which can be subsequently oxidized to the corresponding pyridones. While direct protocols using DMAA are not as commonly published as those with β-ketoesters, analogous reactions with N-aryl acetoacetamides provide a strong basis for its use.[4]

The following protocol describes the synthesis of a 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide, a scaffold of pharmaceutical interest. This is a representative procedure adapted from similar cyclocondensation reactions.

Experimental Protocol: Synthesis of 4,6-Dimethyl-N,N-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide

-

Reaction Setup: To a solution of this compound (10 mmol) in ethanol (20 mL) in a round-bottom flask, add an appropriate aldehyde (e.g., acetaldehyde, 10 mmol) and a catalytic amount of a base such as piperidine or a Lewis acid.

-

Addition of Nitrogen Source: Add a nitrogen source, such as cyanoacetamide (10 mmol) or ammonium acetate.

-

Reaction Conditions: Heat the mixture to reflux for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it is collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the target pyridone derivative.

| Intermediate | Structure | Precursors | Key Reaction Type |

| 4,6-Dimethyl-N,N-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide | Pyridone | This compound, Aldehyde, Nitrogen Source | Cyclocondensation |

| Dihydropyrimidinone | Dihydropyrimidinone | This compound, Aldehyde, Urea/Thiourea | Biginelli-type Reaction |

Table 2: Examples of Pharmaceutical Intermediates Synthesizable from this compound.

Caption: General workflow for the synthesis of substituted pyridones from DMAA.

Future Outlook

The utility of this compound in the synthesis of pharmaceutical intermediates is a growing area of interest. Its ability to participate in multicomponent reactions offers a pathway to complex molecular scaffolds in an efficient and atom-economical manner. Future research is expected to further explore the scope of DMAA in the synthesis of novel heterocyclic systems for drug discovery and development.

About

This application note is intended for researchers, scientists, and drug development professionals. The information provided is for research and development purposes only.

References

- 1. CN102070611A - Preparation method of amlodipine intermediate - Google Patents [patents.google.com]

- 2. bu.edu.eg [bu.edu.eg]

- 3. US20020068831A1 - Intermediate for the synthesis of amlodipine, a process for the preparation there and corresponding use - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

Application Notes: N,N-Dimethylacetoacetamide (DMAA) in Agrochemical Production

Introduction

N,N-Dimethylacetoacetamide (DMAA) is a versatile organic compound widely utilized as a key intermediate in the synthesis of various agrochemicals.[1] Its chemical structure, featuring a β-dicarbonyl group, makes it a valuable building block for constructing the core of many active ingredients in pesticides, including fungicides, insecticides, and herbicides.[2] DMAA is typically a clear, colorless to yellow liquid and is also used as a co-promoter in the production of unsaturated polyester resins.[3]

Role in Agrochemical Synthesis

DMAA's primary application in the agrochemical industry is as a precursor for the synthesis of heterocyclic compounds, which form the backbone of many modern pesticides. It serves as a crucial starting material for producing pyrazole carboxamide and anilide-type fungicides and insecticides, which are known for their high efficiency and low toxicity.[4][5]

Key Applications:

-

Fungicides: DMAA is instrumental in the synthesis of pyrazole carboxamide fungicides.[4][6] These fungicides are highly effective against a broad spectrum of plant pathogens. The synthesis often involves the reaction of DMAA with a hydrazine derivative to form a pyrazole ring, which is then further modified to produce the final active ingredient. Many of these fungicides act as succinate dehydrogenase inhibitors (SDHI), a critical mode of action in controlling fungal respiration.[4][7]

-

Insecticides: DMAA is used as an intermediate in the production of various insecticides.[1] For example, it is a precursor in the synthesis of dicrotophos, an organophosphate insecticide. The reactivity of DMAA allows for the introduction of specific functional groups necessary for the insecticidal activity of the final product.

-

Herbicides: While less common than in fungicide and insecticide production, DMAA derivatives can also be used in the synthesis of certain herbicides.

Quantitative Data Summary

The use of this compound as a raw material in agrochemical synthesis is valued for its contribution to high-yield and high-purity production processes. The following table summarizes typical quantitative data for reactions involving DMAA in the synthesis of agrochemical intermediates.

| Parameter | Value | Agrochemical Class | Reference |

| Product Yield | 99.35% | Anilide Intermediate | [8] |

| Product Purity | 99.7% | Anilide Intermediate | [8] |

| Reaction Temperature | 10 - 50 °C | Anilide Intermediate | [8] |

| Reaction Time | 3 - 5 hours | Anilide Intermediate | [8] |

Experimental Protocols

Protocol 1: Synthesis of an Acetoacetanilide Intermediate

This protocol describes a general method for the synthesis of an acetoacetanilide intermediate, a common precursor for various pesticides, using a method analogous to the synthesis of N-acetyl acetanilide.[8]

Materials:

-

This compound (DMAA)

-

Aniline (or a substituted aniline derivative)

-

Deionized water

-

Emulsifying agent

-

Acetoacetanilide crystal seed

Procedure:

-

In a reactor vessel, add deionized water and cool to a temperature between 0-10 °C.[8]

-

With stirring, add the acetoacetanilide crystal seed and the emulsifying agent to the cooled deionized water.[8]

-

Under controlled temperature conditions (typically 10-20 °C), simultaneously begin the dropwise addition of this compound and aniline. The molar ratio of aniline to DMAA is typically 1:1 to 1:2.[8]

-

The addition process should be carried out over a period of 1-2 hours.[8]

-

After the addition is complete, allow the reaction mixture to warm to a temperature of 30-50 °C and maintain it at this temperature for 3-5 hours to ensure the reaction goes to completion.[8]

-

Once the insulation reaction period is over, cool the mixture to 0 °C to precipitate the product.[8]

-

Filter the resulting solid product and dry it to obtain the final acetoacetanilide intermediate.[8]

Protocol 2: General Synthesis of Pyrazole Carboxamide Fungicides

This protocol outlines a generalized pathway for the synthesis of pyrazole carboxamide fungicides, where DMAA is a key starting material for forming the pyrazole core.

Materials:

-

This compound (DMAA)

-

A suitable hydrazine derivative (e.g., substituted phenylhydrazine)

-

An acid or base catalyst

-

A suitable solvent (e.g., ethanol, acetic acid)

-

A substituted aniline

-

A coupling agent (e.g., thionyl chloride, oxalyl chloride)

Procedure:

-